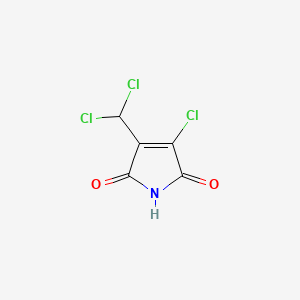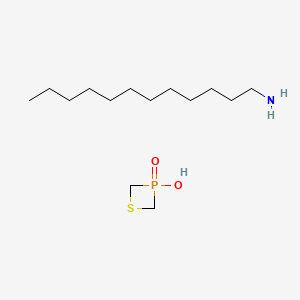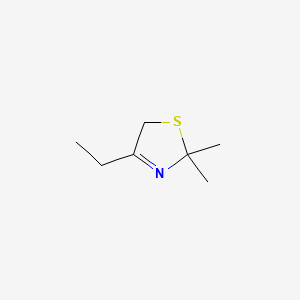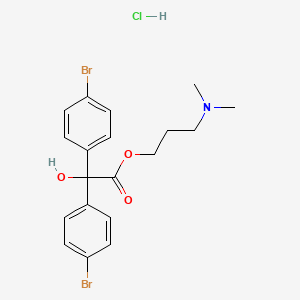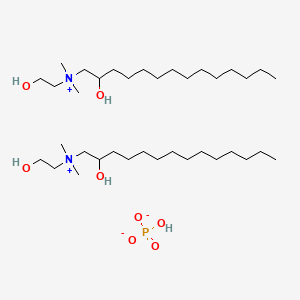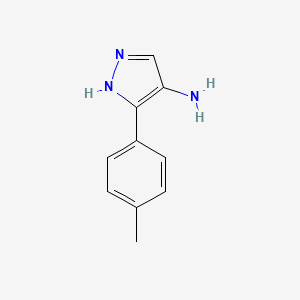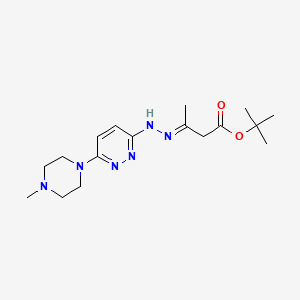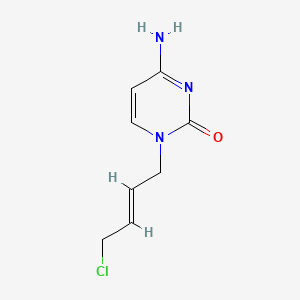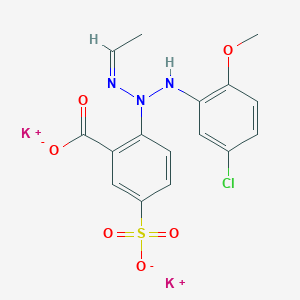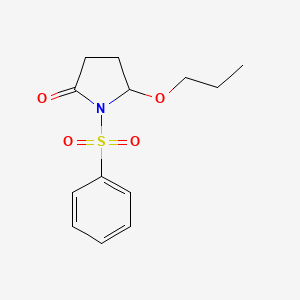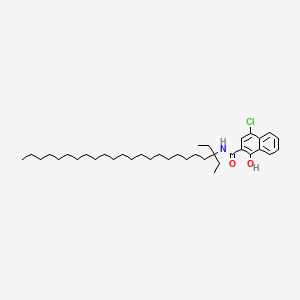
4-Chloro-N-(1,1-diethyldocosyl)-1-hydroxynaphthalene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-N-(1,1-diethyldocosyl)-1-hydroxynaphthalene-2-carboxamide is a complex organic compound with a molecular formula of C₃₇H₆₀ClNO₂ and a molecular mass of 586.33 g/mol . This compound is notable for its unique structure, which includes a naphthalene ring system substituted with a chloro group, a hydroxyl group, and a long-chain alkyl amide.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-(1,1-diethyldocosyl)-1-hydroxynaphthalene-2-carboxamide typically involves multi-step organic reactionsThe final step involves the attachment of the long-chain alkyl amide via an amide coupling reaction, often using reagents like carbodiimides to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-N-(1,1-diethyldocosyl)-1-hydroxynaphthalene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The carbonyl group in the amide can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH₄ in dry ether at low temperatures.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine (TEA) in an aprotic solvent.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of substituted naphthalene derivatives.
Applications De Recherche Scientifique
4-Chloro-N-(1,1-diethyldocosyl)-1-hydroxynaphthalene-2-carboxamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Chloro-N-(1,1-diethyldocosyl)-1-hydroxynaphthalene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Chloro-N-(1,1-diethylhexyl)-1-hydroxynaphthalene-2-carboxamide
- 4-Chloro-N-(1,1-diethylheptyl)-1-hydroxynaphthalene-2-carboxamide
- 4-Chloro-N-(1,1-diethyloctyl)-1-hydroxynaphthalene-2-carboxamide
Uniqueness
4-Chloro-N-(1,1-diethyldocosyl)-1-hydroxynaphthalene-2-carboxamide is unique due to its long-chain alkyl group, which imparts distinct physicochemical properties such as increased hydrophobicity and potential for membrane interaction. This makes it particularly interesting for applications in drug delivery and materials science .
Propriétés
Numéro CAS |
35185-58-1 |
|---|---|
Formule moléculaire |
C37H60ClNO2 |
Poids moléculaire |
586.3 g/mol |
Nom IUPAC |
4-chloro-N-(3-ethyltetracosan-3-yl)-1-hydroxynaphthalene-2-carboxamide |
InChI |
InChI=1S/C37H60ClNO2/c1-4-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-26-29-37(5-2,6-3)39-36(41)33-30-34(38)31-27-24-25-28-32(31)35(33)40/h24-25,27-28,30,40H,4-23,26,29H2,1-3H3,(H,39,41) |
Clé InChI |
ARFVNQPBJMMWIM-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCC(CC)(CC)NC(=O)C1=C(C2=CC=CC=C2C(=C1)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



